

# Phase I Clinical Trial of PDM-08: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the available Phase I clinical trial data for **PDM-08**, a first-in-class synthetic derivative of pyroglutamic acid with potential immunomodulatory and anti-tumor activity. The information is compiled from publicly available clinical trial records and scientific abstracts.

## **Executive Summary**

**PDM-08** is a novel investigational drug candidate that has been evaluated in a Phase I clinical trial for advanced refractory solid tumors. The study (NCT01380249) aimed to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of **PDM-08**. Preclinical evidence suggests that **PDM-08**'s anti-tumor effect is not direct but is mediated through the host's immune system. The Phase I trial demonstrated a favorable safety profile with no dose-limiting toxicities observed within the tested dose range. Preliminary signs of clinical activity were noted, with some patients achieving stable disease. This document summarizes the key findings and experimental methodologies from this early-stage clinical evaluation.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from the **PDM-08** Phase I clinical trial.

Table 1: Patient Demographics and Baseline Characteristics



| Characteristic                            | Value                                                                 |
|-------------------------------------------|-----------------------------------------------------------------------|
| Number of Patients                        | 10                                                                    |
| Gender Ratio (Female:Male)                | 1:1                                                                   |
| Median Age (Range)                        | 67 (47-76) years                                                      |
| ECOG Performance Status 0                 | 6 patients                                                            |
| Tumor Types                               | Colorectal Cancer (8), Lung Adenocarcinoma (1), Ovarian Carcinoma (1) |
| Median Number of Prior Treatments (Range) | 3 (2-5)                                                               |

Table 2: Dose Escalation Cohorts[1][2]

| Cohort                                                                                                                                                        | PDM-08 Dose Level |
|---------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------|
| 1                                                                                                                                                             | 560 μg            |
| 2                                                                                                                                                             | 1.12 mg           |
| 3                                                                                                                                                             | 2.24 mg           |
| 4                                                                                                                                                             | 3.5 mg            |
| 5                                                                                                                                                             | 14 mg             |
| 6                                                                                                                                                             | 28 mg             |
| 7                                                                                                                                                             | 56 mg             |
| Note: The abstract mentions recruitment into 6 different dose levels ranging from 0.560 mg to 14 mg, while the clinical trial registration lists up to 56 mg. |                   |

Table 3: Safety and Tolerability



| Adverse Event            | Grade | Number of Patients |
|--------------------------|-------|--------------------|
| Headache                 | 1     | 3[3]               |
| Dose-Limiting Toxicities | N/A   | 0[3]               |

Table 4: Preliminary Efficacy[3]

| Outcome                 | Result                                                         |
|-------------------------|----------------------------------------------------------------|
| Best Response           | Stable Disease (4 patients)                                    |
| Stable Disease Duration | 12 weeks (2 patients)                                          |
| PET-CT Response         | Reduction in max SUV of 18-FDG in 6 of 40 (15%) target lesions |

## **Experimental Protocols**

Detailed experimental protocols were not fully disclosed in the public domain. The following descriptions are based on the available information from the clinical trial registration and standard methodologies for similar clinical trials.

## **Study Design and Drug Administration**

The Phase I study was a single-institution, open-label, dose-escalation trial.[3] **PDM-08** was administered twice a week for four-week cycles.[3] The initial dose escalation followed an accelerated design with cohorts of two patients.[3] After four cohorts without significant toxicity (Grade  $\geq$  2), the design was amended to allow for the opening of new dose levels after a two-week treatment period for the last patient of a cohort, provided no Grade  $\geq$  2 toxicity was observed.[3]

## Pharmacokinetic (PK) Analysis

Objective: To characterize the pharmacokinetic profile of **PDM-08**.

#### Methodology:

Blood Sampling: Blood samples were collected on Day 1 and Day 25 of each cycle.[1]



- For doses of 560 μg and 1.12 mg: 0, 0.25, 1, 2, 4, 8, and 12 hours post-dose.[1]
- For doses of 2.24 mg, 3.5 mg, 14 mg, 28 mg, and 56 mg: 0, 0.25, 1, 2, 4, 8, 12, 16, and 24 hours post-dose.[1]
- Bioanalytical Method: While the specific bioanalytical method was not specified, it is standard practice for such studies to use a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of small molecule drugs in plasma or serum.
- Data Analysis: Pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and half-life (t½) were likely calculated using non-compartmental analysis.

## Pharmacodynamic (PD) Analysis

Objective: To evaluate the biological effects of **PDM-08** on the immune system.

#### Methodology:

- Serum Cytokine Analysis:
  - Sample Collection: Serum samples were collected for cytokine analysis.
  - Assay: While the specific assay is not mentioned, multiplex bead-based immunoassays (such as Luminex) or electrochemiluminescence-based assays (such as Meso Scale Discovery) are commonly used in clinical trials to simultaneously measure a panel of cytokines from a small sample volume.[4][5][6][7][8] These assays provide a broad overview of the inflammatory and immune-regulatory milieu.
  - Potential Analytes: A typical panel would include pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α, IFN-y), anti-inflammatory cytokines (e.g., IL-10), and chemokines.
- Lymphoid Subpopulation Analysis:
  - Sample Collection: Whole blood was likely collected in anticoagulant-containing tubes (e.g., EDTA or heparin).



- Assay: Multi-color flow cytometry is the standard method for enumerating and phenotyping lymphocyte subpopulations.[9][10][11]
- Potential Markers: A typical immunophenotyping panel would include antibodies against
  CD45 (pan-leukocyte marker), CD3 (T cells), CD4 (helper T cells), CD8 (cytotoxic T cells),
  CD19 (B cells), and CD16/CD56 (NK cells) to quantify the major lymphocyte lineages.
- Immunoglobulin Analysis:
  - Sample Collection: Serum samples were collected.
  - Assay: Nephelometry or turbidimetry are standard, automated methods for quantifying the levels of different immunoglobulin isotypes (e.g., IgG, IgA, IgM) in serum.

## **Visualizations**

# Proposed Mechanism of Action: Immune-Mediated Anti-Tumor Activity

The preclinical data for **PDM-08** suggests an indirect, immune-mediated mechanism of action. [3] The lack of direct effect on tumor cells and its activity in immunodeficient models point towards the involvement of the host's immune system. While the precise molecular target and signaling pathway have not been disclosed, a plausible hypothesis is that **PDM-08** modulates the activity of one or more components of the innate or adaptive immune system to enhance tumor recognition and elimination.





Click to download full resolution via product page

**Figure 1:** Hypothetical immune-mediated mechanism of action for **PDM-08**.

## **Phase I Clinical Trial Workflow**

The workflow for the Phase I clinical trial of **PDM-08** involved patient screening, enrollment, dose escalation, and a series of assessments to determine safety, tolerability, and preliminary activity.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. PDM08 Clinical Trial in Advanced Solid Tumors [clin.larvol.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. droracle.ai [droracle.ai]
- 4. Prerequisites for cytokine measurements in clinical trials with multiplex immunoassays -PMC [pmc.ncbi.nlm.nih.gov]
- 5. sanguinebio.com [sanguinebio.com]
- 6. Cytokine assays: an assessment of the preparation and treatment of blood and tissue samples PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytokines & Chemokines | Meso Scale Discovery [mesoscale.com]
- 8. bioagilytix.com [bioagilytix.com]
- 9. Flow Cytometric Analyses of Lymphocyte Markers in Immune Oncology: A Comprehensive Guidance for Validation Practice According to Laws and Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Analysis of Leukocyte Subpopulations by Flow Cytometry during Hospitalization Depending on the Severity of COVID-19 Course - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Phase I Clinical Trial of PDM-08: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3064325#phase-i-clinical-trial-results-for-pdm-08]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com